(2-Hydroxyethyl)(methyl)[2-(stearoyloxy)ethyl]ammonium methyl sulphate
Description
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate is a quaternary ammonium compound characterized by a cationic center comprising a methyl group, two 2-hydroxyethyl groups, and a long-chain stearoyl (C18) moiety, paired with a sulfate anion. This structure confers both hydrophilic (via the hydroxyethyl and sulfate groups) and lipophilic (via the stearoyl chain) properties, making it a versatile surfactant. Such compounds are widely utilized in industrial and consumer products, including fabric softeners, hair conditioners, and emulsifiers, due to their ability to reduce surface tension and stabilize mixtures .
The stearoyl chain enhances lipid solubility, enabling strong adsorption onto negatively charged surfaces (e.g., hair or fabrics), while the sulfate anion contributes to water solubility.
Properties
CAS No. |
63833-73-8 |
|---|---|
Molecular Formula |
C24H51NO7S |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-(2-octadecanoyloxyethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C23H47NO3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-22-20-24(2)19-21-25;1-5-6(2,3)4/h25H,3-22H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
HHYKNKLBRWWVOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)CCO.COS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Stearoylation of Diethanolamine
Diethanolamine reacts with stearoyl chloride in a nucleophilic acyl substitution reaction. The process is conducted under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane, with triethylamine as a base to neutralize hydrochloric acid byproducts:
$$
\text{HOCH}2\text{CH}2\text{NHCH}2\text{CH}2\text{OH} + \text{C}{17}\text{H}{35}\text{COCl} \rightarrow \text{C}{17}\text{H}{35}\text{CON}(\text{CH}2\text{CH}2\text{OH})_2 + \text{HCl}
$$
The reaction proceeds at 0–5°C to minimize side reactions, with gradual warming to room temperature. Crude product isolation involves solvent evaporation, followed by recrystallization from ethanol to achieve >95% purity.
Purification and Characterization
The tertiary amine is characterized via nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. $$^1$$H NMR signals at δ 3.60 ppm (hydroxyethyl protons) and δ 2.35 ppm (amide N–CH$$_2$$) confirm successful stearoylation. IR absorption at 1640 cm$$^{-1}$$ (amide C=O) further validates the structure.
Solvent-Free Quaternization with Dimethyl Sulfate
Quaternization transforms the tertiary amine into the target quaternary ammonium compound. Patent US5463094A provides a scalable, solvent-free method using dimethyl sulfate under inert conditions.
Reaction Conditions and Optimization
The tertiary amine is melted at 70–80°C under nitrogen, and dimethyl sulfate is added dropwise. The exothermic reaction raises the temperature to 100–110°C, maintained for 2–3 hours to ensure complete methylation:
$$
\text{C}{17}\text{H}{35}\text{CON}(\text{CH}2\text{CH}2\text{OH})2 + (\text{CH}3)2\text{SO}4 \rightarrow [\text{C}{17}\text{H}{35}\text{CON}(\text{CH}2\text{CH}2\text{OH})2\text{CH}3]^+ \text{CH}3\text{OSO}3^-
$$
Table 1: Optimized Quaternization Parameters from US5463094A
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes reaction rate |
| Dimethyl sulfate molar ratio | 1.05–1.10 equivalents | Prevents over-quaternization |
| Reaction time | 2–3 hours | Ensures >98% conversion |
Yields exceed 90% when stoichiometry and temperature are tightly controlled. Excess dimethyl sulfate is avoided to prevent byproduct formation.
Counterion Exchange to Sulfate
While the primary product is the methyl sulfate salt, counterion exchange to sulfate is achievable via metathesis with sodium sulfate:
$$
2[\text{C}{17}\text{H}{35}\text{CON}(\text{CH}2\text{CH}2\text{OH})2\text{CH}3]^+ \text{CH}3\text{OSO}3^- + \text{Na}2\text{SO}4 \rightarrow [\text{C}{17}\text{H}{35}\text{CON}(\text{CH}2\text{CH}2\text{OH})2\text{CH}3]2^{2+} \text{SO}4^{2-} + 2\text{NaCH}3\text{OSO}3
$$
The process requires dissolution in hot ethanol, followed by sodium sulfate addition and crystallization. Yield losses (~10–15%) occur due to incomplete ion exchange.
Analytical Characterization
Quality control ensures compliance with industrial standards:
- High-Performance Liquid Chromatography (HPLC): Purity >98% with a C18 column and acetonitrile/water mobile phase.
- Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA): Decomposition onset at 220°C, confirming thermal stability for fabric softening applications.
Industrial Applications and Patent Landscape
Methyl bis(2-hydroxyethyl) stearoyl ammonium sulfate is widely used in:
- Fabric Softeners: The C18 stearoyl chain provides optimal hydrophobicity for fiber coating.
- Personal Care Products: Enhances conditioning in shampoos and lotions.
Patent US5463094A dominates industrial synthesis, emphasizing cost-effective solvent-free processes. Competing patents focus on alternative quaternizing agents (e.g., methyl chloride), but dimethyl sulfate remains preferred for its reactivity and low residue.
Chemical Reactions Analysis
Types of Reactions
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various quaternary ammonium derivatives .
Scientific Research Applications
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in various organic reactions.
Biology: Employed in the formulation of cell culture media and other biological preparations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of fabric softeners, detergents, and personal care products.
Mechanism of Action
The mechanism of action of methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Functional Groups | Key Applications |
|---|---|---|---|
| Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate | N/A | Quaternary ammonium, stearoyl, sulfate | Surfactant, emulsifier |
| Methyl bis[ethyl(tallowate)]-2-hydroxyethyl ammonium-methyl sulfate | 157905-74-3 | Quaternary ammonium, ethyl tallowate, sulfate | Consumer products (e.g., cleaners) |
| DIETHANOLAMINE BISULFATE | 59219-56-6 | Bis(2-hydroxyethyl)ammonium, bisulfate | Buffering agent |
| DIETHANOLAMINOOLEAMIDE DEA | N/A | Oleamide, diethanolamine | Surfactant, emulsifier |
Notes:
- Stearoyl vs.
- Sulfate vs. Bisulfate: The sulfate anion in the main compound contrasts with the bisulfate in DIETHANOLAMINE BISULFATE, affecting solubility and charge density .
- Oleamide vs. Stearoyl: DIETHANOLAMINOOLEAMIDE DEA contains an unsaturated oleamide chain, improving emulsification but reducing stability compared to saturated stearoyl derivatives .
Functional and Performance Comparison
Solubility and Stability
- Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate : High lipid solubility due to the stearoyl chain; moderate water solubility from sulfate and hydroxyethyl groups.
- Methyl bis[ethyl(tallowate)]-2-hydroxyethyl ammonium-methyl sulfate : Enhanced solubility in organic solvents due to esterified tallowate groups .
- DIETHANOLAMINE BISULFATE: Highly water-soluble, suited for pH buffering in aqueous systems .
Biological Activity
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate, commonly referred to as a quaternary ammonium compound, is notable for its diverse applications in various fields, including pharmaceuticals, cosmetics, and food technology. This article explores its biological activity, focusing on its mechanisms of action, safety assessments, and potential therapeutic applications.
- CAS Number : 63833-73-8
- Molecular Formula : C18H37NO4S
- Molecular Weight : 357.56 g/mol
- IUPAC Name : Methyl bis(2-hydroxyethyl) stearoyl ammonium sulfate
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate exhibits its biological activity primarily through its interaction with cell membranes and proteins. The compound acts as a surfactant, influencing membrane fluidity and permeability. Its quaternary ammonium structure allows it to interact with negatively charged cellular components, leading to several biological effects:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death.
- Emulsifying Properties : In cosmetic formulations, it serves as an emulsifier, stabilizing oil-in-water mixtures and enhancing skin penetration of active ingredients.
- Cellular Uptake Enhancement : Research indicates that it can enhance the absorption of therapeutic agents across biological membranes by altering membrane properties.
Safety Assessments
The European Food Safety Authority (EFSA) conducted a comprehensive safety assessment of similar compounds within the same class. Key findings include:
- Genotoxicity : Studies indicate that methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate does not raise concerns regarding genotoxicity.
- Toxicological Profiles : In 28-day oral toxicity studies, no significant adverse effects were observed at doses relevant to its intended use in food contact materials .
- Migration Studies : Migration data show that when used in food contact applications, the compound does not exceed safe limits established for human consumption .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for both bacterial strains, showcasing its potential as a preservative in cosmetic formulations.
| Bacterial Strain | MIC (%) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.5 |
Case Study 2: Skin Penetration Enhancement
In a study assessing the penetration enhancement capabilities of various surfactants, methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate was found to significantly increase the transdermal delivery of hydrophilic drugs in vitro. The enhancement ratio was reported to be approximately 1.8-fold compared to control formulations without surfactants .
Research Findings
Recent literature reviews highlight several promising applications of methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate:
- Drug Delivery Systems : Its role as a permeation enhancer is being investigated in transdermal drug delivery systems aimed at improving bioavailability .
- Cosmetic Formulations : The compound is increasingly utilized in skin care products due to its moisturizing properties and ability to stabilize emulsions.
- Food Technology : As an emulsifier and stabilizer in food products, it aids in maintaining texture and consistency while ensuring safety for consumer health .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl bis(2-hydroxyethyl) stearoyl ammonium sulfate, and how can reaction parameters be optimized for high purity?
- Methodological Answer : The compound is synthesized via quaternization of tertiary amine precursors with methyl sulfate. A typical approach involves reacting stearoyl chloride with bis(2-hydroxyethyl)methylamine to form the ester intermediate, followed by sulfate quaternization under controlled pH (7–9) and temperature (60–80°C) . Optimization includes using inert atmospheres to prevent hydrolysis and monitoring reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester bond confirmation (C=O stretch at ~1730 cm⁻¹) . Purity can be enhanced through recrystallization in ethanol-water mixtures.
Q. Which spectroscopic techniques are most effective for structural characterization of Methyl bis(2-hydroxyethyl) stearoyl ammonium sulfate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects methyl groups (δ 3.2–3.4 ppm for N⁺–CH₃) and hydroxyethyl moieties (δ 3.6–4.0 ppm for –CH₂–OH) .
- FTIR : Key peaks include sulfate S=O stretches (~1200–1250 cm⁻¹) and quaternary ammonium N⁺–H bends (~1480 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+] at m/z 483.359 (calculated for C₂₄H₅₃NO₆S) .
Q. How is the critical micelle concentration (CMC) of this surfactant determined experimentally?
- Methodological Answer : The CMC is measured via surface tension titration (using a tensiometer) or conductivity assays. For example, a sharp inflection point in conductivity vs. concentration plots indicates micelle formation. Reported CMC values range from 0.1–0.5 mM, influenced by temperature and ionic strength . Conflicting data may arise from impurities; thus, purification via dialysis or column chromatography is recommended before analysis .
Advanced Research Questions
Q. How do alkyl chain modifications (e.g., stearoyl vs. myristoyl) impact the micellization and thermodynamic properties of bis(2-hydroxyethyl)methyl ammonium sulfate derivatives?
- Methodological Answer : Comparative studies using isothermal titration calorimetry (ITC) reveal longer alkyl chains (e.g., stearoyl, C₁₈) lower CMC values due to increased hydrophobicity. For instance, stearoyl derivatives exhibit CMC ~0.2 mM vs. myristoyl (C₁₄) at ~0.8 mM . Gibbs free energy (ΔG°mic) calculations show chain-length-dependent stability, with ΔG°mic = −35 to −40 kJ/mol for C₁₈ derivatives .
Q. What experimental strategies resolve contradictions in reported cytotoxicity or skin irritation data for this compound?
- Methodological Answer : Discrepancies often stem from varying test models (e.g., in vitro keratinocyte assays vs. ex vivo human skin explants). Standardized protocols include:
- Transdermal Permeation Studies : Using Franz diffusion cells with synthetic membranes or excised skin .
- Biophysical Assays : Infrared spectroscopy (ATR-FTIR) to assess lipid bilayer disruption in stratum corneum .
- Dose-Response Analysis : EC₅₀ values should be normalized to surfactant purity (>98% by HPLC) .
Q. How does pH variation influence the stability and colloidal behavior of Methyl bis(2-hydroxyethyl) stearoyl ammonium sulfate?
- Methodological Answer :
- Stability : The compound is stable at pH 4–8 but hydrolyzes at extremes. Hydrolysis products (e.g., free fatty acids) are detectable via gas chromatography-mass spectrometry (GC-MS) .
- Colloidal Behavior : At pH < 5, protonation of sulfate groups reduces micellar charge, increasing aggregation size (dynamic light scattering, DLS). Buffering with phosphate (pH 6–7) or citrate (pH 5) maintains colloidal stability .
Q. What advanced techniques characterize interactions between this surfactant and biomacromolecules (e.g., proteins or lipids)?
- Methodological Answer :
- Fluorescence Quenching : Tryptophan fluorescence in proteins (e.g., zein) quantifies binding constants (Kb) .
- Small-Angle X-ray Scattering (SAXS) : Resolves structural changes in lipid bilayers during surfactant interaction .
- Molecular Dynamics (MD) Simulations : Predict binding energies and conformational shifts in lipid-surfactant systems .
Data Contradiction Analysis
Q. Why do studies report conflicting biodegradation rates for Methyl bis(2-hydroxyethyl) stearoyl ammonium sulfate?
- Resolution : Variability arises from test conditions (e.g., OECD 301B vs. ISO 14593). Controlled experiments show 60–80% degradation in 28 days under aerobic conditions (activated sludge, 25°C), but <30% in anaerobic systems. Confirm via COD (chemical oxygen demand) assays and LC-MS to track metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
